molecular formula C21H27N3O5S2 B6495819 N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide CAS No. 941986-73-8

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide

Cat. No.: B6495819
CAS No.: 941986-73-8
M. Wt: 465.6 g/mol
InChI Key: ZDCUEVWGTOIVRR-UHFFFAOYSA-N
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Description

N-(4-{[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide is a sulfonamide-containing compound featuring a 1,2,3,4-tetrahydroquinoline core substituted with an ethanesulfonyl group and a propanamide-linked aromatic sulfamoyl moiety. Below, we compare this compound with structurally and functionally related analogs, focusing on synthesis, physicochemical properties, and pharmacological profiles.

Properties

IUPAC Name

N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]-3-methylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S2/c1-4-21(25)22-17-9-11-20(15(3)13-17)31(28,29)23-18-8-10-19-16(14-18)7-6-12-24(19)30(26,27)5-2/h8-11,13-14,23H,4-7,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCUEVWGTOIVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is synthesized via a multi-step process. Starting with the quinoline core, various functional groups are introduced under controlled conditions. One common approach involves sulfonation followed by amidation. Specific catalysts and solvents are used to optimize yields and ensure purity.

Industrial Production Methods

On an industrial scale, production involves a similar synthetic route, but with enhanced efficiency. High-throughput reactors, continuous flow processes, and automated monitoring systems are employed to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide undergoes various reactions:

  • Oxidation: : Converts the sulfonyl group to a sulfonic acid derivative.

  • Reduction: : Targets the quinoline ring, potentially leading to dihydro or tetrahydro forms.

  • Substitution: : Involves halogens or other nucleophiles replacing hydrogen atoms.

Common Reagents and Conditions

Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents like iodine or bromine for substitutions. Reactions are often carried out under reflux conditions with organic solvents like dichloromethane or toluene.

Major Products Formed

These reactions yield a variety of derivatives, each with distinct chemical properties. For example, oxidation might produce sulfonic acids, while reduction may result in more hydrogenated forms of the compound.

Scientific Research Applications

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide has a broad range of applications:

  • Chemistry: : As a reagent in organic synthesis and catalyst in certain reactions.

  • Biology: : Inhibits specific enzymes, useful in probing biochemical pathways.

  • Medicine: : Potential therapeutic agent, particularly in anti-inflammatory and anti-cancer research.

  • Industry: : Used in the production of specialty chemicals and as an intermediate in manufacturing pharmaceuticals.

Mechanism of Action

This compound exerts its effects by binding to specific molecular targets, disrupting normal biochemical processes. For instance, in cancer research, it may inhibit enzymes critical for tumor growth. The pathways involved often include signal transduction and cellular metabolism.

Comparison with Similar Compounds

Core Heterocycle and Sulfonamide Derivatives

  • Target Compound: Core: 1,2,3,4-Tetrahydroquinoline with ethanesulfonyl substitution at position 1. Sulfamoyl Group: Linked to a 3-methylphenyl-propanamide moiety.
  • Analog 1: (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide () Core: 2-Oxotetrahydrofuran (lactone) instead of tetrahydroquinoline. Sulfamoyl Group: Linked to a phenyl-acetamide moiety. Synthesis: N-Acetylsulfanilyl chloride reacts with a tetrahydrofuran-3-amine intermediate. Yield: 57%; m.p. 174–176°C; EI-MS: m/z = 299.34 [M+H]+ . Structural Impact: The lactone ring may confer metabolic instability compared to the tetrahydroquinoline core.
  • Analog 2: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides () Core: 1,3,4-Oxadiazole-thiazole hybrid. Sulfamoyl Group: Absent; replaced with a sulfanyl-propanamide linker. Synthesis: Multi-step protocol involving hydrazine, carbon disulfide, and nucleophilic substitution .

Key Structural Differences

Feature Target Compound Analog 1 Analog 2
Core Heterocycle 1,2,3,4-Tetrahydroquinoline 2-Oxotetrahydrofuran 1,3,4-Oxadiazole-thiazole
Sulfonamide/Sulfamoyl Ethanesulfonyl + aromatic sulfamoyl Phenyl sulfamoyl + acetyl Sulfanyl linker
Amide Type Propanamide Acetamide Propanamide
Synthetic Yield Not reported 57% Not explicitly stated

Pharmacological and Functional Insights

Receptor Interaction Hypotheses

While direct data on the target compound’s receptor targets are unavailable, sulfonamide-containing analogs often modulate GPCRs or enzymes. For example:

  • Mu-opioid Receptor Agonists : Compounds like fentanyl and DAMGO () activate G proteins via mu-opioid receptors, measured via [35S]GTPγS binding assays. The target compound’s sulfonamide groups may interact with similar allosteric sites but likely differ in efficacy .
  • Delta-Opioid Receptor Modulation: Naltrindole () attenuates morphine tolerance via delta-opioid receptors. The target compound’s tetrahydroquinoline core could theoretically interact with opioid receptors, but this remains speculative without empirical data .

Comparative Pharmacological Data

Parameter Target Compound Fentanyl () DAMGO ()
Receptor Target Hypothetical (e.g., GPCRs) Mu-opioid receptor Mu-opioid receptor
Intrinsic Activity Unknown Full agonist Full agonist
[35S]GTPγS Binding Not tested ~2x basal binding ~2x basal binding

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